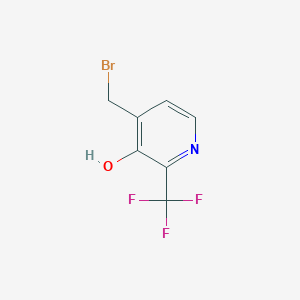

4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine

Descripción

4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl (-CH2Br) group at position 4, a hydroxyl (-OH) group at position 3, and a trifluoromethyl (-CF3) group at position 2. This substitution pattern confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. The bromomethyl group serves as a versatile electrophilic site for nucleophilic substitution reactions, while the hydroxyl group enhances solubility in polar solvents. The electron-withdrawing trifluoromethyl group stabilizes the pyridine ring and modulates electronic interactions, influencing its biological activity .

Propiedades

IUPAC Name |

4-(bromomethyl)-2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-4-1-2-12-6(5(4)13)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVALSAGYUZZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CBr)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination Reaction Conditions

- Reagents : Bromine or N-bromosuccinimide (NBS)

- Solvents : Acetonitrile or dichloromethane

- Temperature : Room temperature or slightly elevated temperatures

- Scale : Can be performed on small or large scales using continuous flow processes for industrial applications

Industrial Scale Production

For large-scale production, continuous flow processes are preferred due to their efficiency and ability to control reaction parameters precisely. Automated reactors allow for precise control over temperature, pressure, and reactant concentrations, optimizing the production process.

Detailed Synthesis Procedure

- Starting Material Preparation : Begin with 3-hydroxy-2-(trifluoromethyl)pyridine.

- Bromination Step : Add bromine or NBS to the starting material in a suitable solvent.

- Reaction Conditions : Maintain the reaction at room temperature or slightly elevated temperatures until complete bromination is achieved.

- Purification : Purify the product using standard organic chemistry techniques such as recrystallization or chromatography.

Analysis of the Synthesis Process

Advantages and Challenges

- Advantages : The presence of both bromomethyl and hydroxy groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

- Challenges : The bromination step requires careful control of reaction conditions to achieve high yields and purity.

Comparison of Bromination Agents

| Bromination Agent | Advantages | Disadvantages |

|---|---|---|

| Bromine | High reactivity, direct bromination | Hazardous, requires careful handling |

| N-Bromosuccinimide (NBS) | Safer to handle, controlled bromination | May require additional steps for activation |

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to modify the trifluoromethyl group or other substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thio, or alkoxy derivatives, while oxidation can produce ketones or aldehydes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound, with the CAS number 191602-54-7, features a bromomethyl group and a hydroxy group on a pyridine ring, which is further substituted with a trifluoromethyl group. These structural elements contribute to its unique chemical properties, making it suitable for multiple applications.

Crop Protection

Trifluoromethylpyridine derivatives, including 4-bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine, have been extensively studied for their efficacy in crop protection. They are known to act as insecticides and herbicides due to their ability to disrupt pest physiology.

- Flonicamid : One notable derivative is flonicamid, which has shown effectiveness against aphids and operates as a chordotonal organ modulator. Its development was influenced by the structural characteristics of trifluoromethylpyridines .

Synthesis of Agrochemicals

The synthesis processes for producing such derivatives often involve chlorination and fluorination reactions, enhancing their biological activity while reducing toxicity. For instance, the synthesis of 2-chloro-3-trifluoromethylpyridine serves as an intermediate in creating various agrochemical products .

Antibacterial Properties

Research indicates that this compound exhibits antibacterial properties against certain bacterial strains. This suggests its potential use in developing new antibiotics or treatments for bacterial infections.

Anticancer Research

Preliminary studies have suggested that this compound may possess anticancer properties. Its mechanism may involve the inhibition of specific cellular pathways crucial for cancer cell proliferation. Further research is required to elucidate these effects and explore its therapeutic potential in oncology.

Case Study: Synthesis and Application of Trifluoromethylpyridines

A comprehensive study published in Nature highlights the synthesis pathways for trifluoromethylpyridines and their derivatives, emphasizing their applications in both agrochemicals and pharmaceuticals. The study noted that the unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds significantly .

Case Study: Development of Flonicamid

Flonicamid's development is a prime example of how structural modifications can lead to novel agrochemical products. The compound's efficacy against pests was directly linked to its trifluoromethylpyridine backbone, showcasing the importance of this chemical structure in agricultural applications .

Summary Table of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Agrochemicals | Insecticides | Flonicamid |

| Herbicides | Various TFMP derivatives | |

| Pharmaceuticals | Antibacterial agents | Potential antibiotic candidates |

| Anticancer agents | Investigational compounds |

Mecanismo De Acción

The mechanism of action of 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The bromomethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 4-bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine can be contextualized against related pyridine derivatives. Below is a detailed analysis:

Substituent Positioning and Reactivity

- 4-(Bromomethyl)-2-chloro-3-fluoropyridine (CAS 1227585-77-4): This compound features bromomethyl at position 4 but substitutes the hydroxyl and trifluoromethyl groups with chlorine (position 2) and fluorine (position 3). The absence of -OH reduces polarity, while chlorine and fluorine enhance lipophilicity.

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine :

Substitutions at positions 2 (Cl), 3 (Br), and 5 (CF3) differ significantly. The trifluoromethyl group at position 5 provides steric hindrance, reducing accessibility for reactions at the pyridine nitrogen. Bromine at position 3 offers a distinct site for cross-coupling reactions, contrasting with the bromomethyl group in the target compound, which is more reactive in alkylation .

Functional Group Variations

N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide :

A pyridine-pyrazole hybrid with dual trifluoromethyl groups. The carboxamide linkage and pyrazole ring enhance hydrogen-bonding capacity, improving target binding in insecticidal applications. However, the lack of a bromomethyl group limits its utility in linker-based syntheses .- 2-(Trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives: These compounds integrate a 1,3,4-oxadiazole moiety, known for metabolic stability and insecticidal activity. The trifluoromethyl pyridine core enhances electron-deficient character, but the absence of bromomethyl or hydroxyl groups restricts their use in conjugation chemistry .

Industrial and Research Relevance

- Agrochemicals : Compounds with trifluoromethyl and bromomethyl groups (e.g., tyclopyrazoflor, sarolaner in ) demonstrate insecticidal activity, but the hydroxyl group in the target compound may improve water solubility for foliar applications .

- Pharmaceuticals : The bromomethyl group enables conjugation with biomolecules, a feature less exploitable in derivatives like 3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 892414-47-0), which lacks alkylation sites .

Actividad Biológica

Overview

4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a trifluoromethyl group at the 2-position. This unique structure confers significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its molecular interactions facilitated by its functional groups:

- Trifluoromethyl Group : Enhances lipophilicity, aiding in membrane penetration.

- Hydroxyl Group : Capable of forming hydrogen bonds with target proteins, influencing enzyme activity.

- Bromine Atom : Engages in halogen bonding, which can modulate receptor interactions.

These interactions can lead to various biological effects, including enzyme inhibition and potential therapeutic applications.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been employed in studies to evaluate its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. For instance, it has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values indicating effective enzyme interaction .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific data on bacterial strains or mechanisms is limited .

- Anti-inflammatory Effects : The compound's structural features suggest it could exert anti-inflammatory effects, possibly through inhibition of cyclooxygenase pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

- A study on trifluoromethylated pyridines indicated that these compounds could serve as effective building blocks for pharmaceuticals due to their diverse biological activities .

- Research involving molecular docking has provided insights into the binding interactions of similar compounds with target enzymes. These studies suggest that halogen bonding plays a crucial role in enhancing biological activity .

Data Table: Biological Activity Profiles

Q & A

Q. What are the optimal synthetic routes for 4-Bromomethyl-3-hydroxy-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves regioselective bromination and functional group protection. For example, a reflux reaction with trimethylamine in absolute ethanol can facilitate nucleophilic substitution at the methyl position (as seen in analogous pyridine derivatives) . Key optimizations include:

- Temperature control : Maintaining reflux conditions (~78°C) to avoid side reactions.

- Solvent choice : Absolute ethanol minimizes hydrolysis of the bromomethyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >97% purity.

Elemental analysis (C, H, N) and HPLC are critical for validating purity .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., trifluoromethyl at C2, bromomethyl at C4) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions involving the hydroxyl group, as demonstrated in structurally related pyridine derivatives .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How does the substitution pattern (bromomethyl, hydroxy, trifluoromethyl) influence the compound's bioactivity, and what methodologies are used to establish structure-activity relationships (SAR)?

Methodological Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromomethyl group acts as a reactive site for further derivatization. SAR studies involve:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to compare activity with non-brominated analogs .

- Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. For example, pyridine derivatives with trifluoromethyl groups show IC values <10 µM in mesothelioma models .

- Computational Modeling : DFT calculations to correlate electron-withdrawing effects (trifluoromethyl) with bioactivity .

Q. What computational approaches (e.g., molecular docking) are employed to predict the interaction of this compound with biological targets, and how do these models align with experimental data?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., thymidylate synthase). The trifluoromethyl group shows strong hydrophobic interactions with active-site residues, while the hydroxyl group forms hydrogen bonds .

- MD Simulations : 100-ns trajectories to assess binding stability. For example, RMSD <2 Å indicates stable binding, correlating with low experimental IC values .

Discrepancies between predicted and observed activity (e.g., false positives in docking) require validation via isothermal titration calorimetry (ITC) .

Q. How do conflicting reports on the compound's bioactivity (e.g., antimicrobial vs. antitumor) arise, and how can researchers resolve these contradictions?

Methodological Answer: Contradictions often stem from:

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times. Standardize protocols using CLSI guidelines .

- Structural Analog Interference : Impurities in bromomethyl derivatives (e.g., debrominated byproducts) may skew results. LC-MS can identify degradation products .

- Mechanistic Overlap : Trifluoromethyl groups may target both bacterial topoisomerases and human kinases. Use siRNA knockdowns to isolate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.